2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound is a benzothieno[2,3-d]pyrimidine derivative featuring a hexahydro fused ring system, a 4-chlorophenyl substituent at position 3, and a sulfanyl acetamide group linked to a 3,5-dimethoxyphenyl moiety.
Properties
Molecular Formula |
C26H24ClN3O4S2 |
|---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O4S2/c1-33-18-11-16(12-19(13-18)34-2)28-22(31)14-35-26-29-24-23(20-5-3-4-6-21(20)36-24)25(32)30(26)17-9-7-15(27)8-10-17/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
InChI Key |
MDTOCUNDFMEVSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential for various biological activities. Its intricate structure includes multiple functional groups that may enhance its reactivity and biological efficacy.
Structural Overview
The compound features:
- A benzothieno-pyrimidine core , which is associated with diverse biological activities.
- A sulfanyl linkage , enhancing its chemical reactivity.
- Chlorophenyl and dimethoxyphenyl groups that may influence its pharmacological properties.
The molecular formula is with a molecular weight of approximately 493.0 g/mol.
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities including:
- Antitumor Activity : Compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inhibiting key enzymes such as dihydrofolate reductase and tyrosine kinases .
- Antibacterial Properties : Derivatives of benzothieno-pyrimidine structures have demonstrated significant antibacterial activity against resistant strains .
- Anti-inflammatory Effects : Some studies report that related compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anticonvulsant Activity : Certain derivatives have been studied for their ability to reduce seizure activity in animal models .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide:
- Study on Antitumor Activity : A study demonstrated that derivatives bearing a 4-chlorophenyl group significantly increased intracellular accumulation of Rh123 in resistant cancer cells. The compound exhibited a dose-dependent increase in Rh123 retention, indicating potential for overcoming multidrug resistance (MDR) in cancer treatment .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using HEK293 cells (a non-cancer cell line), where most derivatives showed no significant toxicity at concentrations up to 25 µM. This suggests a favorable therapeutic index for further development .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct biological profiles based on structural variations:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-dimethylaminophenyl)acetamide | C26H25BrN4O2S2 | Contains bromine instead of chlorine; different phenyl substituent |
| N-(4-Methoxyphenyl)acetamide | C9H11NO2 | Simpler structure; lacks the complex benzothieno-pyrimidine core |
| 2-{[3-(4-chlorophenyl)-4-oxo-3,5-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | C22H24ClN3O2S2 | Similar sulfanyl and acetamide groups; different core structure |
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl) Derivative (477313-48-7)
This analog replaces the 3,5-dimethoxyphenyl group with a 2,5-dimethylphenyl substituent. The methyl groups, being weakly electron-donating, reduce polarity compared to methoxy groups, likely decreasing solubility in polar solvents. The dimethyl substitution may also sterically hinder interactions with flat binding pockets, as seen in molecular docking studies for similar thienopyrimidines .
N-[4-(Diethylamino)phenyl] Derivative (618432-08-9)
The diethylamino group at the para position introduces strong electron-donating and basic character, enhancing water solubility at acidic pH. This modification is critical for improving pharmacokinetic properties, such as oral bioavailability, compared to the dimethoxy analog .
N-(3,5-Dichlorophenyl) Derivative (477332-93-7)
Chlorine atoms may also engage in halogen bonding with target proteins, as observed in kinase inhibitors .
Core Structure Variations
Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
Compounds like 10a () feature a triazolopyrimidine core instead of the pyrimidine-thiophene system. This alteration increases nitrogen content, improving hydrogen-bonding capacity but reducing aromatic surface area, which may affect π-π stacking interactions .
Dihydropyrimidin-2-yl-thioacetamide ()
The simpler dihydropyrimidin core lacks the fused benzothiophene ring, resulting in reduced conformational rigidity. This structural simplicity correlates with lower melting points (e.g., 230°C vs. >250°C for the target compound), suggesting weaker crystalline packing forces .
Functional Group Modifications
Cyanoacetanilide Coupling Products ()
Compounds such as 13b incorporate a cyano group and sulfamoylphenyl moiety. The cyano group’s electron-withdrawing nature stabilizes the hydrazone tautomer, altering spectroscopic profiles (e.g., IR νmax at 2212 cm⁻¹ for C≡N) compared to the target compound’s acetamide linkage .
Thiadiazole and Oxazole Derivatives ()
Replacing the sulfanyl acetamide with thiadiazole or oxazole rings introduces additional heteroatoms, modifying electronic properties and bioactivity. For example, thiadiazole-containing analogs show enhanced antimicrobial activity in vitro but reduced metabolic stability .
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Bioactivity Correlations ()
| Structural Feature | Observed Bioactivity Trend | Proposed Mechanism |
|---|---|---|
| 3,5-Dimethoxyphenyl | Enhanced antiproliferative activity | Increased DNA intercalation potential |
| 4-Chlorophenyl | Improved kinase inhibition | Halogen bonding with ATP-binding site |
| Sulfanyl acetamide linkage | Broad-spectrum antimicrobial effects | Thioether-mediated membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
